An In-depth Technical Guide to the Chemical Properties of N-beta-Fmoc-L-beta-glutamine
An In-depth Technical Guide to the Chemical Properties of N-beta-Fmoc-L-beta-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-beta-Fmoc-L-beta-glutamine is a derivative of the non-proteinogenic amino acid L-beta-glutamine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its beta-amino group. This compound serves as a crucial building block in the synthesis of β-peptides and peptidomimetics. The incorporation of β-amino acids like L-beta-glutamine into peptide chains can impart unique structural and functional properties, including enhanced stability against proteolytic degradation, making them attractive candidates for drug development and biomedical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-beta-Fmoc-L-beta-glutamine.
Chemical and Physical Properties
N-beta-Fmoc-L-beta-glutamine is a white to off-white powder.[1] Its chemical structure consists of an L-beta-glutamine core with the bulky, hydrophobic Fmoc group attached to the nitrogen atom at the β-position. This protecting group is essential for its application in solid-phase peptide synthesis (SPPS).
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 368.38 g/mol | [1][2] |
| CAS Number | 283160-18-9 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +9.5 ± 2º (c=1 in DMF) | [1] |
| Storage | 0-8°C | [1] |
Computed Properties
Computational models provide additional insights into the physicochemical characteristics of the molecule.
| Property | Value | Reference |
| XLogP3 | 1.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Exact Mass | 368.13722174 Da | [3] |
| Topological Polar Surface Area | 119 Ų | [3] |
Solubility
N-beta-Fmoc-L-beta-glutamine, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Dichloromethane (DCM) | Sparingly soluble | [5] |
It is important to use high-purity, amine-free solvents to avoid premature deprotection of the Fmoc group.[4] In cases of poor solubility, gentle warming or sonication can be employed.[4] For particularly challenging sequences, solvent mixtures, such as DMF with a small amount of DMSO or NMP, can enhance solubility.[4]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the glutamine side chain, and the protons of the amino acid backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the glutamine moiety.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and C-H bonds, as well as aromatic C=C stretching vibrations from the Fmoc group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, confirming its identity.
Experimental Protocols
N-beta-Fmoc-L-beta-glutamine is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a β-glutamine residue into a peptide chain. The general workflow for SPPS involves repetitive cycles of deprotection, coupling, and washing.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the free amine for the subsequent coupling reaction.
Figure 1: Fmoc deprotection workflow.
Protocol:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) is often recommended for efficiency.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Coupling of N-beta-Fmoc-L-beta-glutamine
The coupling of β-amino acids can be more challenging than their α-counterparts due to steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency.
Figure 2: Amino acid coupling workflow.
Protocol:
-
In a separate vessel, pre-activate N-beta-Fmoc-L-beta-glutamine (typically 2-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base in DMF. Commonly used coupling reagents for sterically hindered amino acids include HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for β-amino acids compared to α-amino acids.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil test (for secondary amines).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups.
Figure 3: Cleavage and purification workflow.
Protocol:
-
Wash the fully assembled peptide-resin with a solvent such as dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[7][8] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage.
-
Agitate the mixture at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
N-beta-Fmoc-L-beta-glutamine is a valuable tool for the synthesis of β-peptides, which have garnered significant interest in medicinal chemistry and materials science.
-
Drug Development: Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation compared to their natural α-peptide counterparts. This increased stability can lead to longer in vivo half-lives, a desirable property for therapeutic peptides.[9] The incorporation of β-glutamine can also influence the conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for biological targets.[10][11]
-
Biomaterials: The self-assembly properties of β-peptides can be exploited to create novel biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery. The glutamine side chain, with its ability to form hydrogen bonds, can play a significant role in directing the self-assembly process.[10]
-
Neuroscience Research: As a derivative of glutamine, a key neurotransmitter, peptides containing β-glutamine may be useful tools for studying neurological pathways and developing potential therapeutics for neurological disorders.[1]
Conclusion
N-beta-Fmoc-L-beta-glutamine is a specialized amino acid derivative that enables the incorporation of β-glutamine into synthetic peptides. Its unique chemical properties, particularly the presence of the Fmoc protecting group, make it compatible with standard solid-phase peptide synthesis methodologies. While the synthesis of β-peptides can present challenges, the use of appropriate coupling strategies allows for the efficient creation of novel peptide structures with potentially enhanced biological activity and stability. The continued exploration of β-peptides containing residues like β-glutamine holds significant promise for the development of new therapeutics and advanced biomaterials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. n-beta-Fmoc-l-beta-glutamine | C20H20N2O5 | CID 7010008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
